molecular formula C12H13BrN2O B3020579 2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide CAS No. 1333626-40-6

2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide

Cat. No. B3020579
CAS RN: 1333626-40-6
M. Wt: 281.153
InChI Key: IARSDTHNPSQSAJ-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide, also known as BRD-K25282021, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In Alzheimer's disease, it has been shown to protect against neuronal damage and improve cognitive function. Additionally, it has been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Mechanism of Action

The exact mechanism of action of 2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide is not fully understood. However, it has been suggested that it acts by inhibiting various signaling pathways involved in cell growth, survival, and inflammation. It has also been found to modulate the activity of certain enzymes and receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide can affect various biochemical and physiological processes in the body. It has been found to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. It has also been shown to modulate the activity of certain receptors such as NMDA and GABA, which are involved in neuronal function and cognitive processes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide in lab experiments is its potential therapeutic applications in various diseases. It can be used to study the mechanisms involved in cancer growth, Alzheimer's disease, and inflammation. However, one limitation is the lack of information regarding its toxicity and side effects, which may affect its use in clinical settings.

Future Directions

There are several future directions for the study of 2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide. One direction is to further investigate its mechanism of action and identify the specific signaling pathways and receptors involved in its therapeutic effects. Another direction is to study its toxicity and side effects to determine its safety for clinical use. Additionally, it can be used in combination with other drugs to enhance its therapeutic effects and reduce toxicity. Finally, further research can be conducted to explore its potential applications in other diseases and conditions.

Synthesis Methods

The synthesis of 2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide involves the reaction of 2-bromoacetophenone with 1-cyanopropylamine in the presence of a base such as potassium carbonate. The product is then purified using column chromatography to obtain a white solid.

properties

IUPAC Name

2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-2-10(8-14)15-12(16)7-9-5-3-4-6-11(9)13/h3-6,10H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARSDTHNPSQSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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